![molecular formula C12H7BrF3NO B3226787 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine CAS No. 1257875-15-2](/img/structure/B3226787.png)
5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine
Overview
Description
“5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” is a chemical compound with the molecular formula C12H7BrF3NO. It has a molecular weight of 318.09 . It is a solid substance stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” is 1S/C12H7BrF3NO/c13-9-3-6-11(17-7-9)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” is a solid substance stored at temperatures between 2-8°C . It has a molecular weight of 318.09 .Scientific Research Applications
Agrochemical Applications
“5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . This suggests that “5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” could have potential applications in veterinary medicine.
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . This suggests that “5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” could be used in the synthesis of similar products.
Development of Organic Compounds Containing Fluorine
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives, including “5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine”, important in the development of organic compounds containing fluorine .
Anodic Layers Preparation
The compound has been used in the preparation of anodic layers . This suggests potential applications in the field of materials science, particularly in the development of coatings and other surface treatments.
Safety and Hazards
The safety information for “5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine” indicates that it is a substance that requires caution. The associated hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds .
properties
IUPAC Name |
5-bromo-2-[4-(trifluoromethoxy)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-9-3-6-11(17-7-9)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJJZVCQTYBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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